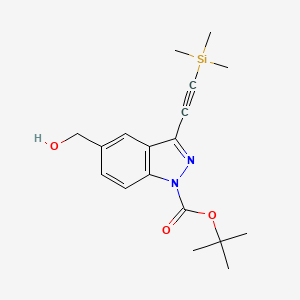
tert-butyl 5-(hydroxymethyl)-3-(2-trimethylsilylethynyl)indazole-1-carboxylate
概要
説明
tert-butyl 5-(hydroxymethyl)-3-(2-trimethylsilylethynyl)indazole-1-carboxylate: is a complex organic compound that belongs to the class of indazoles. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a trimethylsilylethynyl group attached to the indazole core. The unique structure of this compound makes it of interest in various fields of scientific research.
準備方法
The synthesis of tert-butyl 5-(hydroxymethyl)-3-(2-trimethylsilylethynyl)indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate precursors, such as hydrazines and ortho-substituted benzenes.
Introduction of the Trimethylsilylethynyl Group: The trimethylsilylethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an ethynyl group with a trimethylsilyl group in the presence of a palladium catalyst.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde as the reagent.
Formation of the tert-Butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反応の分析
tert-butyl 5-(hydroxymethyl)-3-(2-trimethylsilylethynyl)indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, such as the reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and strong reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
tert-butyl 5-(hydroxymethyl)-3-(2-trimethylsilylethynyl)indazole-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving indazole derivatives.
Industry: It is used in the development of new materials and chemicals, particularly those with unique structural and functional properties.
作用機序
The mechanism of action of tert-butyl 5-(hydroxymethyl)-3-(2-trimethylsilylethynyl)indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
類似化合物との比較
tert-butyl 5-(hydroxymethyl)-3-(2-trimethylsilylethynyl)indazole-1-carboxylate can be compared with other similar compounds, such as:
This compound: This compound is similar in structure but may have different functional groups or substituents.
This compound: This compound has a similar indazole core but different substituents, leading to different chemical and biological properties.
This compound: This compound has a similar structure but different functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer unique chemical and biological properties.
特性
分子式 |
C18H24N2O3Si |
|---|---|
分子量 |
344.5 g/mol |
IUPAC名 |
tert-butyl 5-(hydroxymethyl)-3-(2-trimethylsilylethynyl)indazole-1-carboxylate |
InChI |
InChI=1S/C18H24N2O3Si/c1-18(2,3)23-17(22)20-16-8-7-13(12-21)11-14(16)15(19-20)9-10-24(4,5)6/h7-8,11,21H,12H2,1-6H3 |
InChIキー |
ARZRMTWJAOWMFU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CO)C(=N1)C#C[Si](C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














